N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Description
Scientific Research Applications
Supramolecular Arrangements
N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide and its derivatives have been studied for their molecular and crystal structures, which play a significant role in supramolecular arrangements. These compounds, including various derivatives of diazaspiro[4.5]decane, show potential in crystallographic analysis and supramolecular chemistry due to the interactions between hydantoin rings, leading to distinct structures such as dimers and ribbons (Graus et al., 2010).
Synthesis and Biological Activity
The compound has been involved in the synthesis of various biologically active compounds. For example, in the synthesis of gabapentin-base compounds and other derivatives, these compounds showed varying effects on intramolecular hydrogen bonding, indicating potential biological applications (Amirani Poor et al., 2018).
Antiviral Evaluation
Derivatives of diazaspiro[4.5]decane, closely related to this compound, have been synthesized and evaluated for their antiviral activity. Specific compounds have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of the spirothiazolidinone scaffold in antiviral molecule development (Apaydın et al., 2020).
Drug Discovery and Pharmacology
The compound's structural framework has been utilized in the discovery and development of various drug candidates. For instance, MK-3207, a highly potent and orally bioavailable CGRP receptor antagonist, was developed using a similar molecular structure, demonstrating the potential for creating effective drug candidates (Bell et al., 2010).
Chemical Synthesis and Structural Analysis
The compound and its derivatives have been synthesized and structurally analyzed, leading to insights into their molecular geometry and intermolecular interactions. Such studies are crucial in the development of new compounds with potential therapeutic applications (Kayukova et al., 2022).
Properties
IUPAC Name |
N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-2-3-6-14-10(17)9-16-11(18)13(15-12(16)19)4-7-20-8-5-13/h2-9H2,1H3,(H,14,17)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBXFXCUUMYBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)C2(CCOCC2)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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